![molecular formula C10H12F3NO B1520737 4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol CAS No. 1240528-87-3](/img/structure/B1520737.png)
4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol
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Overview
Description
“4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol” is a chemical compound with the molecular formula C10H12F3NO. It has a molecular weight of 219.2 g/mol . This compound is typically in solid form and is used for research purposes .
Molecular Structure Analysis
The InChI code for “4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol” is 1S/C10H12F3NO/c11-10(12,13)9(15,6-7-14)8-4-2-1-3-5-8/h1-5,15H,6-7,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Plant Protection Products
Compounds similar to 4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol have been used in the production of plant protection products such as insecticides, fungicides, plant growth regulators, retardants, and nitrification inhibitors of nitrogen fertilizers .
Catalysis and Organic Synthesis
These compounds serve as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. Their unique reactive sites can be leveraged for building complex molecular frameworks.
Pharmaceutical Intermediates
An efficient synthesis method for similar compounds has been developed, which are key intermediates of various pharmaceutical agents like Fluxapyroxad .
Antibacterial Agents
Derivatives of similar structures have shown a broad spectrum of antibacterial activity. Modifications such as acetylation or replacement with aromatic amines can retain potent activity .
Schiff Base Synthesis
A facile method for synthesizing Schiff bases from substituted and unsubstituted amino-triazoles has been developed. These bases are produced by condensation with aromatic aldehydes and have applications in various chemical research fields .
Heterocycles in Pharmaceuticals
Triazoles are ubiquitous in pharmaceuticals and materials science research. A practical regioselective synthesis method utilizing amine oxidase-inspired catalysis has been reported for triazoles .
properties
IUPAC Name |
4-amino-1,1,1-trifluoro-2-phenylbutan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)9(15,6-7-14)8-4-2-1-3-5-8/h1-5,15H,6-7,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMGSHLECMUKLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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